(diphenylphosphoroso)(furan-2-yl)methanol
Description
Properties
IUPAC Name |
diphenylphosphoryl(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15O3P/c18-17(16-12-7-13-20-16)21(19,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNTHAUQYOCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (diphenylphosphoroso)(furan-2-yl)methanol typically involves the reaction of furan-2-carbaldehyde with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(diphenylphosphoroso)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethanol derivatives.
Substitution: The diphenylphosphoroso group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethanol derivatives, and various substituted phosphoroso compounds.
Scientific Research Applications
(diphenylphosphoroso)(furan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Industry: Used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (diphenylphosphoroso)(furan-2-yl)methanol involves its interaction with molecular targets through its diphenylphosphoroso group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Properties:
- Synthesis: While direct synthesis details are sparse, analogous compounds (e.g., (2-chlorophenyl)(diphenylphosphoryl)methanol) are synthesized via nucleophilic addition of diphenylphosphine oxide to aldehydes in tetrahydrofuran (THF) with triethylamine, yielding ~85% purity after chromatography .
- Applications : Phosphoryl-containing compounds are widely used as ligands in transition-metal catalysis (e.g., rhodium-catalyzed hydroformylation) due to their ability to modulate metal center electronics .
Comparison with Similar Compounds
The compound is compared to structurally related phosphoryl- and furan-containing derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Phosphoryl Group vs. Non-Phosphoryl Analogs: The phosphoryl group in the title compound and its chlorophenyl analog enhances metal-coordination capability, critical for catalytic applications . Non-phosphoryl derivatives (e.g., [5-(3-aminophenyl)furan-2-yl]methanol) lack this property but exhibit bioactivity due to the furan-aminophenyl motif .
Substituent Effects: Chlorophenyl vs. Dimethoxyphosphoryl Ester: The dimethoxy variant (C₁₆H₁₅Cl₂O₆P) includes an ester group, broadening its utility in agrochemical synthesis .
In contrast, [5-(3-aminophenyl)furan-2-yl]methanol is synthesized via reductive amination with moderate yields (57%) .
Biological vs. Catalytic Applications: Furan-aminophenyl derivatives are prioritized in drug discovery for their metabolic stability and hydrogen-bonding capacity , whereas phosphoryl compounds are tailored for catalysis .
Biological Activity
(Diphenylphosphoroso)(furan-2-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H13O3P
- Molecular Weight : 250.21 g/mol
- CAS Number : 371958-83-7
The compound features a furan ring substituted with a diphenylphosphoroso group, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the phosphoroso group enhances the compound's ability to form complexes with metal ions, potentially influencing enzymatic activities and cellular signaling pathways.
Key Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Cell Proliferation Modulation : Preliminary studies indicate that this compound may affect cell proliferation, particularly in cancer cell lines.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 18.6 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains.
Case Studies
-
Study on Anticancer Effects :
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis. -
Antimicrobial Efficacy :
Another research effort evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth effectively, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
